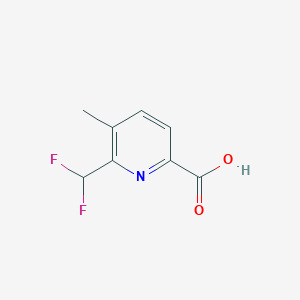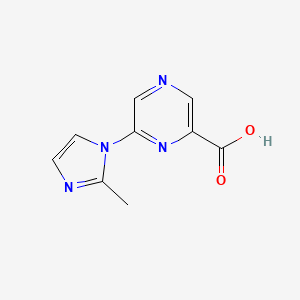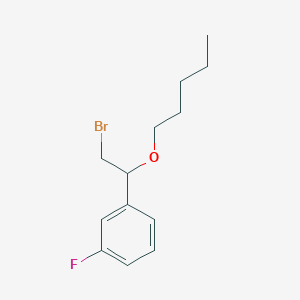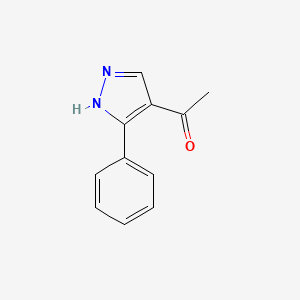
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is an organic compound that belongs to the class of catecholamines. It is characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at the C-1 position. This compound is known for its significant role in various biological processes and is often studied for its chemical properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. Detailed industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a molecular messenger in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts as a molecular messenger, influencing various physiological processes. The compound can bind to receptors and enzymes, modulating their activity and leading to downstream effects .
相似化合物的比较
Similar Compounds
Catechol: 1,2-dihydroxybenzene.
Resorcinol: 1,3-dihydroxybenzene.
Hydroquinone: 1,4-dihydroxybenzene.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is unique due to its aminoethyl side-chain, which imparts distinct chemical and biological properties. This differentiates it from other dihydroxybenzenes, making it valuable in specific research and industrial applications .
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
4-(1-amino-2-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-2-1-5(11)3-8(6)12/h1-3,7,10-12H,4,9H2 |
InChI 键 |
CKYMQDFMEJIGMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)

![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)


![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
